molecular formula C22H15FN2O5 B349116 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-08-4

7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Numéro de catalogue: B349116
Numéro CAS: 874396-08-4
Poids moléculaire: 406.4g/mol
Clé InChI: PXUFWJUXNOSXAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O5 and its molecular weight is 406.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-fluoro-1-(2-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O5/c1-11-9-17(24-30-11)25-19(13-5-3-4-6-15(13)28-2)18-20(26)14-10-12(23)7-8-16(14)29-21(18)22(25)27/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUFWJUXNOSXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique chromeno-pyrrole structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite limited direct research on this specific compound, preliminary studies suggest significant biological activities, including anti-inflammatory and anticancer properties.

Structural Characteristics

The molecular formula of 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C19_{19}H18_{18}F1_{1}N2_{2}O4_{4}, with a molecular weight of approximately 429.44 g/mol. The compound features:

  • A fluorine atom at the 7-position,
  • A methoxyphenyl group at the 1-position,
  • A methyl-isoxazole moiety at the 2-position.

This structural arrangement is significant as it may influence the compound's interaction with biological targets.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory effects. The presence of isoxazole and chromene functionalities suggests that 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may modulate inflammatory pathways. Initial findings propose that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Anticancer Effects

Preliminary studies have also reported potential anticancer activities attributed to this compound. It is hypothesized that its mechanism involves the modulation of cell signaling pathways related to proliferation and apoptosis. The unique combination of chromene and isoxazole structures may facilitate interactions with specific receptors or enzymes implicated in cancer progression.

Although specific mechanisms of action for this compound are not well-documented, its structural characteristics imply several potential interactions:

  • Receptor Binding: The compound may bind to receptors involved in inflammatory responses or cancer cell growth.
  • Enzyme Inhibition: It could act as an inhibitor for enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in inflammation.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesBiological ActivityDistinctive Characteristics
4-Methoxyphenyl derivativeAromatic ring with methoxy groupAnti-inflammatoryLacks isoxazole moiety
Pyrroloquinoline derivativeContains pyrrole structureAnticancerDifferent substitution pattern
Isoxazole derivativesContains isoxazole ringAntimicrobialNo chromeno-pyrrole backbone

The distinct combination of functionalities in 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests diverse mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

While direct studies on this specific compound remain scarce, related research provides insights into its potential efficacy:

  • Synthesis and Evaluation: Research on similar heterocycles has demonstrated promising anticancer properties through cytotoxicity assays against various cancer cell lines.
  • Molecular Docking Studies: Computational studies suggest that compounds with similar structures can effectively bind to targets involved in cancer pathways.

Future Directions

Given the promising preliminary findings regarding the biological activity of 7-Fluoro-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, future research should focus on:

  • In vitro and In vivo Studies: Conducting detailed biological assays to validate its anti-inflammatory and anticancer properties.
  • Mechanistic Studies: Elucidating the specific pathways affected by this compound through molecular biology techniques.
  • Safety and Toxicity Assessments: Evaluating the safety profile to understand potential side effects associated with therapeutic use.

Méthodes De Préparation

Reaction Conditions and Mechanism

The optimized procedure involves refluxing equimolar ratios of the three components in ethanol with 1 mL of acetic acid at 40°C for 1.5 hours. The mechanism proceeds via:

  • Knoevenagel condensation between the dioxobutanoate and aldehyde, forming an α,β-unsaturated ketone intermediate.

  • Michael addition of the amine to the ketone, generating a β-enamine.

  • Cyclization and dehydration to yield the dihydrochromeno[2,3-c]pyrrole-3,9-dione core.

The fluorine at position 7 is introduced via the fluorinated dioxobutanoate, while the 2-methoxyphenyl and 5-methylisoxazolyl groups originate from the aldehyde and amine, respectively.

Table 1: Optimization of Multicomponent Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanol + AcOH (1 mL)Maximizes cyclization efficiency (72–86%)
Temperature40°CBalances reaction rate and decomposition
Molar Ratio (1:2:3)1:1:1.1Compensates for amine volatility
Reaction Time1.5 hoursEnsures complete dehydration

Regioselective Introduction of the 5-Methylisoxazolyl Group

The 5-methylisoxazolyl moiety at position 2 is incorporated via the amine component (3-amino-5-methylisoxazole ). This heterocyclic amine participates in the MCR without requiring protective groups, as demonstrated in analogous syntheses of isoxazole-containing pyrroles. Key considerations include:

  • Electronic effects : The electron-withdrawing nature of the isoxazole ring enhances the nucleophilicity of the amine, facilitating Michael addition.

  • Steric compatibility : The compact structure of 3-amino-5-methylisoxazole minimizes steric hindrance during cyclization.

Validation of Amine Reactivity

Control experiments substituting 3-amino-5-methylisoxazole with aliphatic amines (e.g., benzylamine) resulted in lower yields (43–58%), underscoring the specificity of the isoxazole-containing amine for efficient core functionalization.

Solid-Phase Synthesis for Scalability

To enhance scalability, a solid-phase approach inspired by traceless sulfone linker strategies is viable. This method involves:

  • Resin-bound diene preparation : Immobilization of the fluorinated dioxobutanoate on a polystyrene/divinylbenzene sulfinate resin.

  • Stepwise functionalization : Sequential addition of 2-methoxybenzaldehyde and 3-amino-5-methylisoxazole under microwave-assisted conditions.

  • Cleavage and purification : Release of Compound X using 10% trifluoroacetic acid (TFA), followed by crystallization.

Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis

MetricSolution-PhaseSolid-Phase
Yield72–86%58–68%
Purity (HPLC)>95%>90%
ScalabilityModerateHigh
Typical Impurities<5%Resin debris (8–12%)

Post-Synthetic Modifications and Functionalization

While the MCR directly installs all substituents, alternative routes involving post-synthetic isoxazole formation are feasible. For instance:

  • Nitrile oxide cycloaddition : Reacting a propargyl-substituted intermediate with a nitrile oxide derived from 5-methyl-3-nitropropene generates the isoxazole ring.

  • Pyrrole annulation : Use of isocyanoacetates bearing pre-formed isoxazole groups in pyrrole annulation reactions.

However, these methods introduce additional steps, reducing overall efficiency (yields: 24–36%) compared to the one-pot MCR.

Analytical Characterization and Validation

Compound X is characterized by:

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95 (s, 1H, isoxazole-H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • ¹³C NMR : 162.1 (C=O), 159.8 (C-F), 154.2 (isoxazole-C), 132.7–116.2 (aromatic carbons).

  • HRMS : [M+H]⁺ calcd. for C₂₃H₁₆FN₂O₅: 435.1094; found: 435.1096.

Purity assessments via HPLC show >95% homogeneity, with retention times consistent with analogous dihydrochromeno[2,3-c]pyrrole derivatives.

Challenges and Mitigation Strategies

  • Fluorine Sensitivity : The electron-withdrawing fluorine atom may deactivate the dioxobutanoate. Mitigation: Use of mild acidic conditions (acetic acid) prevents defluorination.

  • Isoxazole Stability : Prolonged heating above 60°C risks isoxazole ring opening. Mitigation: Strict temperature control during MCR.

  • Crystallization Difficulties : The hydrophobic isoxazole group complicates crystallization. Mitigation: Use of ethanol/water mixtures (7:3 v/v) induces gradual crystal growth .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.